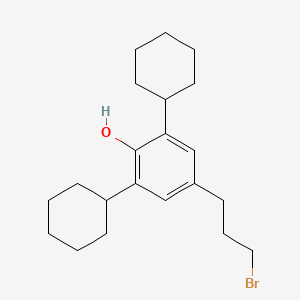
4-(3-Bromopropyl)-2,6-dicyclohexylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropyl)-2,6-dicyclohexylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromopropyl group attached to the phenol ring, along with two cyclohexyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2,6-dicyclohexylphenol can be achieved through a multi-step processThe reaction conditions typically involve the use of bromine as the brominating agent and aluminum chloride as the catalyst for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rates and improve efficiency .
化学反応の分析
Types of Reactions
4-(3-Bromopropyl)-2,6-dicyclohexylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions to modify the bromopropyl group or the phenol ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation can produce quinones or other oxidized phenolic compounds .
科学的研究の応用
4-(3-Bromopropyl)-2,6-dicyclohexylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its phenolic structure.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Bromopropyl)-2,6-dicyclohexylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the bromopropyl group can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a phenol ring.
4-(3-Bromopropyl)phenol: Lacks the cyclohexyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness
4-(3-Bromopropyl)-2,6-dicyclohexylphenol is unique due to the presence of both cyclohexyl groups and the bromopropyl group on the phenol ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
922724-46-7 |
|---|---|
分子式 |
C21H31BrO |
分子量 |
379.4 g/mol |
IUPAC名 |
4-(3-bromopropyl)-2,6-dicyclohexylphenol |
InChI |
InChI=1S/C21H31BrO/c22-13-7-8-16-14-19(17-9-3-1-4-10-17)21(23)20(15-16)18-11-5-2-6-12-18/h14-15,17-18,23H,1-13H2 |
InChIキー |
LYORQBCSLYQDSS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C3CCCCC3)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)


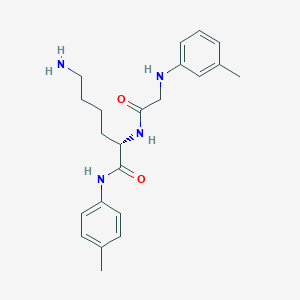

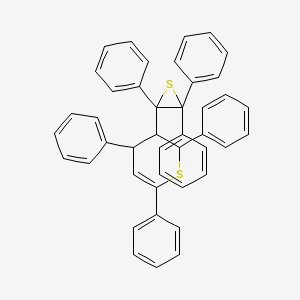
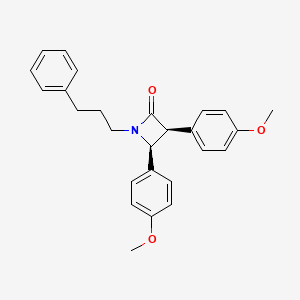
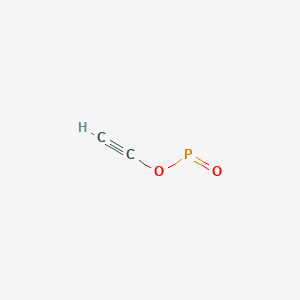
![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14181617.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)



